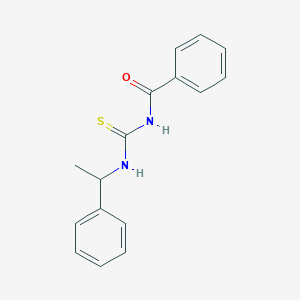

N-benzoyl-N'-(1-phenylethyl)thiourea

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

111752-78-4 |

|---|---|

Molecular Formula |

C16H16N2OS |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

N-(1-phenylethylcarbamothioyl)benzamide |

InChI |

InChI=1S/C16H16N2OS/c1-12(13-8-4-2-5-9-13)17-16(20)18-15(19)14-10-6-3-7-11-14/h2-12H,1H3,(H2,17,18,19,20) |

InChI Key |

LFNTYAFRRGFAEV-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2 |

solubility |

6.4 [ug/mL] |

Origin of Product |

United States |

Synthetic Methodologies for N Benzoyl N 1 Phenylethyl Thiourea

Historical and Contemporary Synthetic Pathways for Substituted Thioureas

The synthesis of substituted thioureas has evolved from conventional multistep procedures to more efficient one-pot and multicomponent reactions. These advancements aim to improve yields, reduce reaction times, and simplify purification processes.

Conventional Multistep Synthetic Routes

Historically, the most common method for preparing thiourea (B124793) derivatives involves the reaction of an isothiocyanate with an amine. nih.govmdpi.com In the context of N-benzoyl-N'-(1-phenylethyl)thiourea, this would involve the synthesis of benzoyl isothiocyanate as a key intermediate.

A general and widely used multistep approach for synthesizing N-acyl thioureas begins with the generation of an acyl isothiocyanate. nih.govmdpi.com This is typically achieved by reacting an acid chloride, such as benzoyl chloride, with a thiocyanate (B1210189) salt like ammonium (B1175870) thiocyanate or potassium thiocyanate in a suitable solvent like acetone. nih.govhilarispublisher.comorgsyn.org The resulting benzoyl isothiocyanate is a reactive intermediate and is not usually isolated. nih.govnih.gov

In a subsequent step, a primary amine, in this case, 1-phenylethylamine (B125046), is added to the reaction mixture containing the in situ generated benzoyl isothiocyanate. nih.govresearchgate.net The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of the this compound product. nih.gov The reaction scheme can be summarized as follows:

Formation of Benzoyl Isothiocyanate: Benzoyl chloride reacts with ammonium thiocyanate.

Formation of this compound: The in situ generated benzoyl isothiocyanate reacts with 1-phenylethylamine.

This method, while reliable, often requires careful control of reaction conditions to avoid side reactions and ensure good yields. The purification of the final product typically involves precipitation by pouring the reaction mixture into water, followed by filtration and recrystallization. orgsyn.org

One-Pot and Multicomponent Reaction Approaches

To enhance efficiency and align with the principles of atom economy, one-pot and multicomponent reactions (MCRs) have emerged as powerful alternatives for synthesizing substituted thioureas. researchgate.net These strategies combine multiple reaction steps into a single operation without the isolation of intermediates, thereby saving time, solvents, and reagents. organic-chemistry.org

A one-pot synthesis of N-acyl thioureas, including derivatives similar to this compound, involves the sequential addition of reagents to a single reaction vessel. nih.gov For instance, benzoyl chloride, ammonium thiocyanate, and an amine can be combined in a single pot. mdpi.com This approach streamlines the synthesis by eliminating the need to isolate the often-unstable isothiocyanate intermediate. researchgate.net

Multicomponent reactions offer further advantages by combining three or more starting materials in a single reaction to form a product that contains significant portions of all the reactants. nih.gov A notable example is the synthesis of thioureas from isocyanides, amines, and elemental sulfur. nih.gov While not directly producing an N-benzoyl derivative, this highlights the trend towards more convergent and efficient synthetic designs.

More recently, innovative one-pot methods have been developed that avoid the use of pre-formed isothiocyanates altogether. One such method involves the reaction of amines with carbon disulfide in an aqueous medium to form dithiocarbamate (B8719985) intermediates, which then react further to yield thioureas. nih.gov Another approach utilizes a palladium(0)-catalyzed carbonylative multicomponent reaction to produce N-acylguanidines, which shares mechanistic parallels with modern thiourea syntheses. organic-chemistry.org

Enantioselective Synthesis of Chiral Thiourea Derivatives

The chirality of this compound, arising from the 1-phenylethylamine moiety, necessitates synthetic methods that can control the stereochemical outcome. Enantioselective synthesis is crucial for applications where a specific enantiomer is required, such as in asymmetric catalysis or as a chiral resolving agent.

Stereocontrol Methodologies in this compound Synthesis

The primary method for achieving stereocontrol in the synthesis of chiral thioureas like this compound is through the use of enantiomerically pure starting materials. rsc.org The stereocenter is typically introduced via the chiral amine. nih.gov

In this specific case, the synthesis would employ either (R)-1-phenylethylamine or (S)-1-phenylethylamine to react with benzoyl isothiocyanate. The stereochemistry of the amine directly dictates the stereochemistry of the final thiourea product, as the reaction at the nitrogen atom does not affect the existing chiral center. nih.gov

Beyond substrate control, the development of catalytic enantioselective methods for thiourea synthesis is an active area of research. For instance, N-heterocyclic carbene (NHC) catalysis has been used for the desymmetrizative amidation of axially prochiral biaryl dialdehydes to create axially chiral thioureas. rsc.orgchemrxiv.org While this specific methodology does not apply directly to this compound, it represents the cutting edge of stereocontrol in thiourea synthesis.

Chiral thioureas themselves are widely used as organocatalysts to induce enantioselectivity in a variety of chemical transformations, such as Michael additions and Pictet-Spengler reactions. rsc.orgnih.govacs.org The effectiveness of these catalysts often depends on their ability to form specific hydrogen bonds, which is influenced by the stereochemistry of the thiourea backbone. rsc.org

Impact of Chiral Precursors on Stereochemical Outcomes

The use of a chiral precursor, specifically an enantiomerically pure amine, is the most direct and common strategy to ensure a specific stereochemical outcome in the synthesis of chiral thioureas. rsc.org When (R)-1-phenylethylamine is used as the starting material, the resulting product will be (R)-N-benzoyl-N'-(1-phenylethyl)thiourea. Conversely, using (S)-1-phenylethylamine will yield the (S)-enantiomer.

The purity of the chiral precursor is paramount, as any racemic component in the starting amine will be directly translated into a corresponding loss of enantiomeric excess in the final product. The synthesis and stereochemistry-activity relationship of chiral thiourea derivatives have been studied, confirming that the stereoconfiguration can significantly influence their biological activity. nih.gov

| Chiral Precursor | Resulting Product | Stereochemical Outcome |

|---|---|---|

| (R)-1-phenylethylamine | (R)-N-benzoyl-N'-(1-phenylethyl)thiourea | Retention of R-configuration |

| (S)-1-phenylethylamine | (S)-N-benzoyl-N'-(1-phenylethyl)thiourea | Retention of S-configuration |

| Racemic 1-phenylethylamine | Racemic this compound | Mixture of R and S enantiomers |

Green Chemistry Approaches in Thiourea Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Green chemistry principles, such as the use of safer solvents, improved atom economy, and the use of catalysts, are being increasingly applied to the synthesis of thioureas. derpharmachemica.com

Several green approaches have been reported for thiourea synthesis. One notable method involves performing the reaction in water, which is considered a green solvent. derpharmachemica.com The synthesis of symmetrical and unsymmetrical thioureas has been achieved by condensing amines with carbon disulfide in an aqueous medium. nih.gov This approach avoids the use of volatile organic compounds (VOCs).

Solvent-free, or mechanochemical, synthesis is another green alternative. beilstein-journals.org Reactions are carried out by grinding the reactants together, often with a catalyst, which eliminates the need for a solvent entirely. This method has been successfully used for the synthesis of various thiourea derivatives.

The use of microwave irradiation has also been explored as a green chemistry tool for synthesizing thiourea derivatives. hilarispublisher.comnih.gov Microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov

Furthermore, the development of catalytic systems that are recoverable and reusable aligns with green chemistry principles. For example, deep eutectic solvents (DES) have been used as both the catalyst and the reaction medium for the synthesis of thioureas, with the DES being easily recovered and reused for multiple cycles. rsc.org The use of cyrene, a bio-based solvent, has also been reported as a green alternative to traditional solvents like THF for the one-pot synthesis of thiourea derivatives. nih.gov

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Aqueous Synthesis | Uses water as the solvent. | Environmentally benign, avoids VOCs. | nih.gov |

| Mechanochemical Synthesis | Solvent-free, reactants are ground together. | Eliminates solvent waste, can be very efficient. | beilstein-journals.org |

| Microwave-Assisted Synthesis | Uses microwave irradiation for heating. | Reduced reaction times, often higher yields. | hilarispublisher.comnih.gov |

| Deep Eutectic Solvents (DES) | Acts as both catalyst and solvent, recyclable. | Reduces waste, catalyst can be reused. | rsc.org |

| Use of Bio-based Solvents | Employs solvents derived from renewable resources (e.g., Cyrene). | Reduces reliance on petroleum-based solvents. | nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a cornerstone of green chemistry, providing a highly efficient method for chemical reactions. This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, often leading to a dramatic reduction in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govresearchgate.net

The synthesis of N-acylthiourea derivatives is particularly amenable to microwave irradiation. For instance, the synthesis of various N,N'-disubstituted thiourea analogs saw a significant decrease in reaction time from 8-12 hours under conventional conditions to just 10 minutes using microwave assistance. researchgate.net This rapid and efficient heating minimizes the formation of side products and simplifies the purification process.

In a specific application for a structurally similar compound, N-(p-chlorophenyl)-N'-benzoyl thiourea, a microwave-assisted approach proved highly effective. hilarispublisher.com The reaction, conducted using a few drops of methanol (B129727) as a solvent, was completed in a remarkably short time of 3 to 5 minutes, resulting in high yields of 78-83%. hilarispublisher.comhilarispublisher.com This demonstrates the potential for applying microwave technology to the synthesis of this compound to achieve similar benefits. The general procedure involves the irradiation of a mixture of the amine and the in-situ generated benzoyl isothiocyanate in a microwave oven. hilarispublisher.com

The advantages of microwave-assisted synthesis over conventional methods for producing thiourea-related heterocyclic compounds are clearly demonstrated by comparative studies. Research on the synthesis of various thiazolopyrimidine derivatives, which use thiourea as a starting material, showed that microwave irradiation increased reaction yields by 17–23% while drastically cutting reaction times. nih.gov

| Parameter | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | 8 - 12 hours | ~10 minutes | researchgate.net |

| Yield Improvement | Baseline | +17% to +23% | nih.gov |

| Specific Example Time (N-(p-chlorophenyl)-N'-benzoyl thiourea) | ~2 hours (reflux) | 3 - 5 minutes | hilarispublisher.comhilarispublisher.com |

| Specific Example Yield (N-(p-chlorophenyl)-N'-benzoyl thiourea) | Not specified | 78% - 83% | hilarispublisher.com |

Solid-Phase and Solvent-Free Synthesis Techniques

In line with the principles of green chemistry, solid-phase and solvent-free synthesis techniques have gained significant traction. These methods aim to reduce or eliminate the use of volatile and often toxic organic solvents, which contribute to environmental pollution and increase processing costs. nih.gov Solvent-free reactions are typically carried out by heating the neat reactants together or by grinding them in a mortar and pestle or a ball mill (mechanochemistry). nih.govresearchgate.net

The synthesis of thiourea derivatives is well-suited to solvent-free conditions. An expeditious and green approach for synthesizing urea (B33335) and thiourea derivatives involves catalyst-free and solvent-free conditions, which offers advantages such as ease of work-up, short reaction times, and high purity of the products. researchgate.net For related compounds like (thio)esters, the use of a simple heterogeneous catalyst like iron(III) chloride (FeCl₃) under solvent-free conditions has been shown to facilitate near-complete conversion of starting materials with high selectivity at room temperature. tudelft.nl

While a specific solvent-free protocol for this compound is not extensively documented, the synthesis of closely related N-benzoyl-N'-phenylthiourea derivatives has been successfully achieved with high yields (>70%). ubaya.ac.id Although this particular documented procedure used THF as a solvent, the fundamental reaction between benzoyl isothiocyanate and an amine can be adapted to a solvent-free environment. ubaya.ac.id This would likely involve the direct mixing and heating of benzoyl chloride, ammonium thiocyanate, and 1-phenylethanamine, or the pre-formed benzoyl isothiocyanate and the amine.

Mechanochemistry, which uses mechanical force to induce chemical reactions, represents another promising solvent-free technique. nih.gov This method is particularly effective for reactants that have low solubility in common organic solvents. The advantages include high reaction efficiency and the avoidance of harsh reaction conditions. nih.gov

| Methodology | Key Findings | Advantages | Reference |

|---|---|---|---|

| Catalyst- and Solvent-Free Synthesis | High yields for urea and thiourea derivatives. | Avoids harmful solvents, ease of work-up, short reaction time, high purity. | researchgate.net |

| Heterogeneous Catalysis (FeCl₃) | Near complete conversion for (thio)esters at room temperature. | Simple, high selectivity, catalyst is recyclable. | tudelft.nl |

| Mechanochemistry (Ball-Milling) | Effective for reactants with low solubility; overcomes limitations of solvent-based reactions. | High reaction efficiency, avoids organic solvents, prevents harsh conditions. | nih.gov |

Advanced Structural Elucidation of N Benzoyl N 1 Phenylethyl Thiourea

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. For N-benzoyl-N'-(1-phenylethyl)thiourea and its derivatives, this technique has unveiled a wealth of structural information.

Determination of Molecular Conformation and Geometry

The molecular conformation of N-benzoyl-N'-substituted thioureas is significantly influenced by the nature and position of substituents. In many derivatives, the benzoyl and thiourea (B124793) moieties are not coplanar. For instance, in a related fluorinated derivative, the plane containing the C=O and C=S bonds forms a notable dihedral angle with the central phenyl ring. nih.gov This twisting is a common feature in benzoylthiourea (B1224501) structures. nih.gov The conformation is often stabilized by intramolecular hydrogen bonds, which create a pseudo-six-membered ring. nih.govresearchgate.net This arrangement typically results in a trans configuration of the C=O and C=S bonds relative to the C-N bond of the thiourea backbone. nih.gov

The bond lengths within the thiourea core can also be revealing. The C=S and C=O bond lengths are consistent with their double-bond character, although they can be influenced by hydrogen bonding. researchgate.net The C-N bond lengths within the thiourea moiety often exhibit differences, which can be attributed to the effects of intramolecular hydrogen bonding and electronic delocalization. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.1369(2) |

| b (Å) | 11.8876(3) |

| c (Å) | 13.4640(9) |

| α (°) | 102.869(7) |

| β (°) | 91.557(6) |

| γ (°) | 104.241(7) |

| Volume (ų) | 1075.31(10) |

| Z | 2 |

Analysis of Intramolecular Hydrogen Bonding Interactions

In some cases, depending on the substituents, competing intramolecular hydrogen bonds can arise. researchgate.net However, the N-H···O=C interaction within the -C(O)NHC(S)NH- core is generally preferred and is a stabilizing force in the molecular structure. researchgate.net

Investigation of Intermolecular Hydrogen Bonding Networks

Beyond the intramolecular interactions, this compound molecules engage in a variety of intermolecular hydrogen bonds, which are crucial in building the three-dimensional crystal lattice. A common and significant interaction is the formation of centrosymmetric dimers through pairs of N-H···S hydrogen bonds. nih.gov In this arrangement, the N-H group of one molecule donates a hydrogen bond to the sulfur atom of a neighboring, inversion-related molecule, resulting in a characteristic R²₂(8) ring motif. nih.gov

Other intermolecular hydrogen bonds, such as C-H···O and C-H···S interactions, can also play a role in stabilizing the crystal packing. nih.govresearchgate.net In some derivatives, N-H···N hydrogen bonds can lead to the formation of dimers or chains, further extending the supramolecular assembly. researchgate.net The specific nature and pattern of these intermolecular interactions depend on the steric and electronic properties of the substituents on the phenyl rings.

Hirshfeld Surface Analysis and Quantitative Interaction Studies

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. The red spots on the dnorm surface highlight the key hydrogen bonding interactions.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For compounds in this class, the fingerprint plots typically show significant contributions from H···H, C···H/H···C, and O···H/H···O contacts, indicating the importance of van der Waals forces and hydrogen bonding in the crystal packing. nih.gov The relative contributions of these interactions can be quantified, offering a detailed understanding of the forces governing the supramolecular assembly. nih.govnih.gov For instance, the presence of sharp spikes in the fingerprint plots at specific de and di distances corresponds to specific hydrogen bonding interactions. nih.gov

Vibrational Spectroscopy for Structural Confirmation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a complementary technique to X-ray diffraction for structural elucidation. The vibrational frequencies observed in the spectra correspond to specific molecular motions, providing valuable information about the functional groups present and their chemical environment.

The FT-IR spectra of N-benzoyl-N'-substituted thioureas exhibit characteristic absorption bands. The N-H stretching vibrations are typically observed in the region of 3100-3400 cm⁻¹. nih.gov The carbonyl (C=O) stretching vibration appears as a strong band, often at a lower frequency than expected for a simple ketone, which is attributed to the effects of conjugation and intramolecular hydrogen bonding. nih.govresearchgate.net The C=S stretching vibration is usually found in the region of 1300-1400 cm⁻¹. nih.gov Other notable bands include those for C-N stretching and aromatic C-H vibrations. hilarispublisher.com

Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed to aid in the assignment of the experimental vibrational bands. rajpub.com By comparing the calculated and experimental spectra, a detailed and reliable assignment of the vibrational modes can be achieved, further confirming the molecular structure determined by X-ray diffraction.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| ν(N-H) | 3100 - 3400 | Often appears as multiple bands due to different N-H environments. |

| ν(C=O) | 1670 - 1700 | Frequency is lowered by conjugation and intramolecular H-bonding. nih.gov |

| δ(N-H) | 1500 - 1520 | Often coupled with aromatic ring vibrations. nih.gov |

| ν(C=S) | 1300 - 1400 | Can be coupled with other vibrations. nih.gov |

| ν(C-N) | 1317 - 1346 | Stretching vibrations of the thiourea backbone. researchgate.net |

Infrared Spectroscopic Characterization of Functional Groups

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural moieties.

The analysis of benzoyl thiourea derivatives reveals distinct vibrational frequencies. researchgate.net The N-H stretching vibrations typically appear as a broad band in the region of 3100-3400 cm⁻¹. The carbonyl group (C=O) of the benzoyl moiety is identifiable by a strong absorption peak, generally observed around 1670 cm⁻¹. uitm.edu.myuitm.edu.my The presence of the thiocarbonyl group (C=S), a hallmark of the thiourea core, is confirmed by absorptions in the 1250 cm⁻¹ region. uitm.edu.my Additional bands corresponding to C-N stretching and aromatic C-H and C=C vibrations from the phenyl rings are also present, completing the spectroscopic fingerprint of the molecule.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H | Stretching | 3100 - 3400 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O (Amide I) | Stretching | ~1670 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| N-H (Amide II) | Bending | 1500 - 1550 |

| C-N | Stretching | 1350 - 1450 |

| C=S | Stretching | ~1250 |

Raman Spectroscopic Investigations

Raman spectroscopy, a complementary technique to IR spectroscopy, provides information about molecular vibrations by detecting inelastically scattered light. While less commonly reported for this specific compound, the Raman spectrum would be expected to highlight key structural features. Symmetrical and non-polar bonds often produce strong Raman signals. For this compound, prominent peaks would be anticipated for the aromatic ring breathing modes of the two phenyl groups. The C=S stretching vibration, which can be weak in the IR spectrum, often yields a more distinct signal in the Raman spectrum, typically in the range of 800-950 cm⁻¹. researchgate.net The C=O stretch would also be visible, alongside signals from the C-C and C-H vibrations of the aliphatic phenylethyl group.

Nuclear Magnetic Resonance Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with advanced 2D NMR experiments, a complete picture of the atomic environments and their connectivity can be established.

¹H NMR Spectroscopic Analysis of Proton Environments

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. For this compound, the spectrum exhibits several distinct signals. The two N-H protons of the thiourea linkage are typically observed as broad singlets at low field (downfield), often in the range of δ 9.5-12.6 ppm, due to their acidic nature and involvement in hydrogen bonding. hilarispublisher.comchemicalbook.com

The aromatic protons on the benzoyl and phenylethyl groups appear as a complex series of multiplets between δ 7.0 and 8.0 ppm. hilarispublisher.com The protons of the 1-phenylethyl moiety give rise to characteristic aliphatic signals. The single methine (CH) proton is observed as a quartet due to coupling with the three protons of the adjacent methyl group. The methyl (CH₃) protons, in turn, appear as a doublet, resulting from coupling to the single methine proton.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Multiplicity | Expected Chemical Shift (δ, ppm) |

| N-H (Thiourea) | Singlet (broad) | 9.5 - 12.6 |

| Aromatic (Ar-H) | Multiplet | 7.0 - 8.0 |

| Methine (CH) | Quartet | ~5.0 - 6.0 |

| Methyl (CH₃) | Doublet | ~1.5 - 2.0 |

¹³C NMR Spectroscopic Analysis of Carbon Skeletal Features

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecular skeleton. The two carbonyl/thiocarbonyl carbons are particularly diagnostic. The thiocarbonyl (C=S) carbon is highly deshielded and appears at a characteristic downfield shift, typically around δ 180 ppm. The carbonyl (C=O) carbon of the benzoyl group resonates at a slightly higher field, generally in the range of δ 165-170 ppm. hilarispublisher.comnih.gov

The carbon atoms of the two phenyl rings produce a series of signals in the aromatic region (δ 120-140 ppm). The aliphatic carbons of the 1-phenylethyl group are found at a much higher field (upfield), with the methine (CH) carbon appearing around δ 50-60 ppm and the methyl (CH₃) carbon resonating at approximately δ 20-25 ppm.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C=S (Thiocarbonyl) | ~180 |

| C=O (Carbonyl) | 165 - 170 |

| Aromatic (Ar-C) | 120 - 140 |

| Methine (CH) | 50 - 60 |

| Methyl (CH₃) | 20 - 25 |

Advanced NMR Techniques for Connectivity and Stereochemistry

To unambiguously confirm the molecular structure and assign all proton and carbon signals, advanced 2D NMR experiments are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key COSY correlation would be observed between the methine (CH) proton and the methyl (CH₃) protons of the phenylethyl group, confirming their adjacency. science.gov Correlations among the protons within each aromatic ring would also be visible.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbon atoms to which they are attached. pressbooks.pub This technique allows for the definitive assignment of each carbon signal by correlating it to its known proton signal. For example, the doublet in the ¹H spectrum at ~1.5-2.0 ppm would show a cross-peak to the ¹³C signal at ~20-25 ppm, assigning them as the methyl CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). sdsu.edu HMBC is crucial for piecing together the molecular fragments. Key HMBC correlations would include:

A correlation from the N-H protons to both the C=O and C=S carbons, establishing the core benzoylthiourea framework.

Correlations from the methine (CH) proton of the phenylethyl group to the C=S carbon and to the carbons of its attached phenyl ring, confirming the point of attachment.

Correlations from the ortho-protons of the benzoyl ring to the C=O carbon.

Together, these advanced NMR techniques provide an irrefutable and highly detailed map of the molecular structure of this compound in solution. science.gov

Computational and Theoretical Investigations of N Benzoyl N 1 Phenylethyl Thiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the properties of thiourea (B124793) derivatives due to its balance of accuracy and computational efficiency. rajpub.com Methods like B3LYP are commonly used to predict molecular structure, vibrational spectra, and electronic properties. rajpub.comarpnjournals.orgresearchgate.net

DFT calculations are instrumental in determining the most stable three-dimensional structure of N-benzoyl-N'-(1-phenylethyl)thiourea. The process involves geometry optimization, which finds the lowest energy conformation of the molecule.

A key structural feature in N-benzoylthiourea derivatives is the formation of a pseudo-six-membered ring stabilized by an intramolecular hydrogen bond between the carbonyl oxygen (C=O) and the adjacent N-H proton. arpnjournals.orgresearchgate.net This interaction leads to a stable conformation where the benzoyl and phenyl groups are typically in trans and cis positions, respectively, relative to the thiocarbonyl (C=S) sulfur atom. arpnjournals.orgresearchgate.net

Conformational analysis, performed by systematically rotating key dihedral angles (like the C-N bonds of the thiourea moiety) and calculating the corresponding energy, reveals the rotational barriers and identifies the global minimum energy conformer. arpnjournals.orgresearchgate.net The optimized geometry corresponding to the crystal structure is generally found to be the most stable conformation, a stability attributed in part to the intramolecular hydrogen bonding. researchgate.net The bond lengths of the acylthioureido fragment are intermediate between single and double bonds, indicating electron delocalization or resonance in this part of the molecule. nih.gov

Table 1: Selected Optimized Geometrical Parameters for a Representative Benzoylthiourea (B1224501) Derivative Note: Data presented is for a similar compound, N-Benzoyl-N',N'-dimethylthiourea, to illustrate typical values.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=S | 1.66 | O-C-N1 | 120.5 |

| C=O | 1.22 | S-C-N1 | 119.8 |

| C1-N1 | 1.40 | C1-N1-C2 | 126.9 |

| C2-N1 | 1.37 | N1-C2-N2 | 115.1 |

| C(phenyl)-C(O) | 1.50 | C(phenyl)-C(O)-N1 | 116.3 |

| Data derived from studies on similar N-acyl-N',N'-disubstituted thiourea derivatives. nih.gov |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding the electronic properties and chemical reactivity of a molecule. arpnjournals.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

For N-benzoylthiourea derivatives, the HOMO is often localized primarily on the thiocarbonyl sulfur atom, which corroborates the nucleophilic character of this atom. researchgate.net The LUMO, conversely, is typically distributed over the benzoyl and thiourea fragments.

Table 2: Calculated Electronic Properties for a Representative Benzoylphenylthiourea Derivative Note: Values are illustrative and based on general findings for the benzoylphenylthiourea class.

| Property | Value (eV) |

| EHOMO | -6.2 |

| ELUMO | -2.1 |

| Energy Gap (ΔE) | 4.1 |

| Chemical Hardness (η) | 2.05 |

| Electronegativity (χ) | 4.15 |

| Values are derived from DFT studies on substituted benzoylphenylthioureas. arpnjournals.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic reactions. researchgate.netnih.gov The MEP map illustrates the electrostatic potential on the electron density surface.

In a typical MEP map:

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. For this compound, these are concentrated around the electronegative oxygen and sulfur atoms of the carbonyl and thiocarbonyl groups, respectively. researchgate.netnih.gov

Blue regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the N-H protons involved in hydrogen bonding. researchgate.netnih.gov

Green regions show areas of neutral or near-zero potential.

The MEP map visually confirms the most reactive parts of the molecule and provides insight into intermolecular interactions, such as hydrogen bonding. researchgate.net

DFT calculations are employed to compute the harmonic vibrational frequencies of this compound, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. rajpub.com To improve the agreement between theoretical and experimental results, calculated frequencies are often multiplied by a scaling factor. rajpub.com

A detailed understanding of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a specific vibration. rajpub.com This allows for unambiguous assignment of the spectral bands.

Key vibrational frequencies for benzoylthiourea derivatives include:

C=O stretching: This band typically appears at a lower frequency than a standard carbonyl group (around 1690 cm⁻¹) due to resonance with the phenyl ring and the intramolecular hydrogen bond. researchgate.netnih.gov

N-H stretching: These vibrations are also influenced by hydrogen bonding.

C=S stretching: This mode is usually observed in the fingerprint region of the spectrum. nih.gov

Table 3: Illustrative Vibrational Frequencies (cm⁻¹) and Assignments for Benzoylthiourea

| Assignment | Calculated Frequency (Scaled) | Experimental Frequency (FT-IR) |

| N-H Stretch | 3350 | 3345 |

| C-H Stretch (Aromatic) | 3060 | 3065 |

| C=O Stretch | 1685 | 1690 |

| N-H Bend | 1510 | 1514 |

| C=S Stretch | 740 | 735 |

| Data derived from spectral studies on benzoyl thiourea and its derivatives. rajpub.comnih.gov |

Thiourea and its organic derivatives are known for their significant non-linear optical (NLO) properties, making them materials of interest for applications in photonics and optoelectronics. researchgate.netniscpr.res.in Computational methods can predict the NLO response of a molecule by calculating properties such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netrsc.org

The first hyperpolarizability (β) is a measure of the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG). niscpr.res.in DFT calculations can provide reliable predictions of these parameters. The presence of donor-acceptor groups and an extended π-conjugated system within the molecule, as seen in this compound, are key factors that can enhance NLO properties.

Molecular Dynamics Simulations

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the study of conformational changes, flexibility, and intermolecular interactions in a simulated environment (e.g., in solution). nih.govnih.gov

For this compound, MD simulations can be used to:

Explore the conformational landscape and the stability of different conformers in solution.

Study the dynamics of the intramolecular hydrogen bond, including its strength and persistence over time.

Analyze the stability of the molecule when interacting with other molecules or surfaces. In the context of drug design, MD is crucial for evaluating the stability of a ligand within a protein's binding pocket by monitoring metrics like the root-mean-square deviation (RMSD) over nanoseconds of simulation time. nih.govnih.gov

MD simulations provide a bridge between the theoretical static model and the dynamic behavior of the molecule in a real-world environment, complementing the insights gained from DFT calculations. nih.gov

Coordination Chemistry and Ligand Properties of N Benzoyl N 1 Phenylethyl Thiourea

Chelation Behavior with Transition Metals

The chelation behavior of N-benzoyl-N'-substituted thioureas is well-documented, providing a strong basis for understanding the expected properties of N-benzoyl-N'-(1-phenylethyl)thiourea. These ligands are known to form stable complexes with numerous transition metal ions, including but not limited to copper, nickel, cobalt, zinc, palladium, and platinum. semanticscholar.orguzh.ch

N-benzoyl-N'-substituted thiourea (B124793) derivatives typically function as bidentate ligands. uzh.chresearchgate.net Extensive research, including spectroscopic and crystallographic studies on analogous compounds, indicates a strong preference for coordination through the soft thiocarbonyl sulfur atom and the hard carbonyl oxygen atom. rdd.edu.iqresearchgate.netresearchgate.net This S,O-bidentate chelation results in the formation of a stable six-membered ring system with the metal center. researchgate.net While the nitrogen atoms are part of the ligand backbone, they are generally not involved in coordination in these types of complexes, though coordination via nitrogen has been observed in other classes of thiourea compounds. researchgate.net Deprotonation of the N-H proton adjacent to the thiocarbonyl group often occurs upon complexation, leading to the formation of neutral metal complexes where the ligand acts as a monoanion. uzh.chhilarispublisher.com

Depending on the ligand structure, the metal ion, and the reaction conditions, N-benzoylthiourea derivatives can form both mononuclear (monomeric) and multinuclear (multimeric) complexes. uzh.ch Monomeric complexes, where a central metal ion is coordinated by one or more ligand molecules (e.g., [ML₂]), are the most common. researchgate.net However, multimeric structures, such as dimeric complexes, can also be formed. For instance, studies on related ligands have shown the formation of dimeric rhenium complexes where the thiourea derivative bridges two metal centers. uzh.ch The ability to form these varied structures highlights the versatility of the benzoylthiourea (B1224501) scaffold in constructing complex coordination architectures. rdd.edu.iquzh.ch

Synthesis and Characterization of Metal Complexes

The synthesis of transition metal complexes with N-benzoyl-N'-substituted thiourea ligands is typically straightforward. A common method involves the reaction of the ligand with a suitable metal salt, such as a chloride or acetate (B1210297) salt, in a 1:1 or 1:2 metal-to-ligand molar ratio. hilarispublisher.comksu.edu.tr The reaction is generally carried out in a solvent like methanol (B129727) or acetone. hilarispublisher.comksu.edu.tr More modern and efficient techniques, such as microwave-assisted synthesis, have also been successfully employed, often resulting in shorter reaction times and higher yields. hilarispublisher.com

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of these coordination compounds. uzh.chrsc.org Structural analyses of complexes with analogous N-benzoyl-N'-substituted thiourea ligands have revealed various coordination geometries around the metal center. The specific geometry is influenced by the nature of the metal ion and the steric bulk of the substituents on the ligand. For example, Ni(II) and Cu(II) complexes often adopt a square-planar geometry, while Zn(II) and Cu(I) complexes tend to be tetrahedral. researchgate.netrsc.org

Table 1: Representative Crystal Structure Data for Analogous N-Benzoylthiourea Metal Complexes

| Metal Ion | Ligand Analogue | Coordination Geometry | Reference |

|---|---|---|---|

| Cu(II) | N,N-diethyl-N'-benzoyl thiourea | Square-planar | rdd.edu.iq |

| Ni(II) | N-(piperidylthiocarbonyl) benzamide | Square-planar | rsc.org |

| Zn(II) | N-pyrrolidine-N′-(2-chloro-benzoyl)thiourea | Distorted Tetrahedral | researchgate.net |

| Cu(I) | N,N'-diphenyl thiourea derivative | Distorted Tetrahedral | researchgate.net |

| Co(III) | N-(morpholinothiocarbonyl) benzamide | Octahedral | nih.gov |

Spectroscopic techniques are vital for confirming the coordination of the ligand to the metal ion. The formation of a complex is indicated by characteristic shifts in the absorption bands of the key functional groups in Infrared (IR) spectroscopy and by changes in the chemical shifts of protons in Nuclear Magnetic Resonance (NMR) spectroscopy. hilarispublisher.comacs.org

Infrared (IR) Spectroscopy: Upon S,O-bidentate coordination, the stretching frequency of the carbonyl group (ν(C=O)) typically shifts to a lower wavenumber, indicating a weakening of the C=O bond due to electron density donation to the metal center. researchgate.net Similarly, the thiocarbonyl stretching frequency (ν(C=S)) also shows a red shift. researchgate.net The disappearance of the N-H stretching band (ν(N-H)) is often observed, providing evidence of ligand deprotonation during complex formation. hilarispublisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the signals corresponding to the N-H protons are significantly affected. The signal for the N-H proton adjacent to the benzoyl group often shifts upon complexation, while the signal for the other N-H proton may disappear if deprotonation occurs. hilarispublisher.com Aromatic proton signals may also show shifts due to changes in the electronic environment upon coordination. uzh.ch

Table 2: Typical Spectroscopic Shifts upon Complexation of N-Benzoylthioureas

| Spectroscopy | Group/Proton | Observed Change upon Complexation | Reason |

|---|---|---|---|

| IR | ν(C=O) | Shift to lower frequency | Coordination via carbonyl oxygen |

| IR | ν(C=S) | Shift to lower frequency | Coordination via thiocarbonyl sulfur |

| IR | ν(N-H) | Disappears or broadens | Deprotonation of the ligand |

| ¹H NMR | -NH protons | Shift or disappearance | Change in chemical environment and/or deprotonation |

Influence of Substituents on Coordination Modes and Stability

The substituents attached to the thiourea framework, namely the benzoyl and 1-phenylethyl groups, exert significant influence over the ligand's coordination behavior. These influences can be categorized as electronic and steric effects.

Electronic Effects: The electron-withdrawing nature of the benzoyl group increases the acidity of the adjacent N-H proton, facilitating its deprotonation upon complex formation. The 1-phenylethyl group, being generally electron-donating compared to a simple phenyl group, can modulate the electron density on the second nitrogen and, by extension, the donor strength of the sulfur atom.

Steric Effects: The steric bulk of the 1-phenylethyl group is a critical factor. Increased steric hindrance around the coordination site can influence the resulting geometry of the metal complex, potentially favoring a distorted tetrahedral geometry over a square-planar one to minimize steric clashes. waikato.ac.nz Furthermore, steric factors can affect the relative stability of different isomers (e.g., cis vs. trans) in the coordination sphere and may even influence the kinetics of complex formation. waikato.ac.nzrsc.org Studies on related systems have shown that bulky substituents can modulate isomer preference and even lead to isomerization in solution. waikato.ac.nz

Application of Metal Complexes in Catalysis

The exploration of metal complexes of this compound for catalytic applications is an area with limited specific research data available in publicly accessible scientific literature. While the broader class of benzoylthiourea derivatives and their metal complexes has been investigated for various catalytic activities, detailed studies focusing exclusively on the catalytic performance of complexes derived from this compound are not extensively documented.

In a more general context, metal complexes of acylthiourea derivatives are recognized for their potential in catalysis. researchgate.net These complexes are versatile due to the presence of multiple donor atoms (sulfur, oxygen, and nitrogen), which allows for the formation of stable complexes with a variety of transition metals. researchgate.netnih.gov The electronic and steric properties of the thiourea ligand can be fine-tuned by modifying the substituents on the benzoyl and amine groups, which in turn can influence the catalytic activity of the corresponding metal complex. researchgate.net

For instance, palladium complexes bearing various nitrogen-containing ligands have been successfully employed as catalysts in cross-coupling reactions, such as the Suzuki reaction. nih.govnih.gov These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. nih.gov Similarly, copper complexes have demonstrated excellent catalytic activity in Chan-Lam coupling reactions, which are used to form carbon-heteroatom bonds. nih.gov The ligands in these complexes play a crucial role by enhancing the solubility and modifying the electronic and geometric properties of the metal center, thereby influencing the catalytic outcome. nih.gov

Furthermore, nickel complexes have been investigated for their catalytic activity in reactions like the reduction of nitrophenols. mdpi.com Rhodium complexes are another class of catalysts used in various organic transformations. researchgate.net While these examples highlight the catalytic potential of metal complexes with related ligand systems, the specific catalytic applications and efficacy of this compound metal complexes remain a subject for future investigation. The chiral nature of the 1-phenylethyl group in this compound suggests a potential for its metal complexes to be used in asymmetric catalysis, an area of significant interest in modern chemistry. However, without specific research findings, this remains a theoretical proposition.

Reactivity and Reaction Mechanisms of N Benzoyl N 1 Phenylethyl Thiourea

General Reactivity Patterns of Acylthioureas

Acylthioureas are a versatile class of organosulfur compounds with the general formula R¹C(O)NHC(S)NR²R³. rsc.org Their reactivity is largely dictated by the acyl and thiourea (B124793) groups. These compounds possess both hard and soft donor sites, which makes them effective ligands for a wide range of metal ions. rsc.orgrsc.org The presence of nucleophilic sulfur and nitrogen atoms, alongside the electrophilic carbonyl and thiocarbonyl carbons, allows for a diverse array of chemical transformations. nih.govresearchgate.net

Nucleophilic Addition Reactions

The carbonyl and thiocarbonyl groups in N-benzoyl-N'-(1-phenylethyl)thiourea are susceptible to nucleophilic attack. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it a prime target for nucleophiles. savemyexams.com Nucleophilic addition to the carbonyl group is a common reaction pathway for acyl derivatives. khanacademy.orglibretexts.org

A key reaction is the nucleophilic addition of amines to the isothiocyanate intermediate formed during the synthesis of acylthioureas. nih.gov This reaction proceeds through the attack of the amine on the electrophilic carbon of the isothiocyanate group. nih.govmdpi.com

The general mechanism for nucleophilic addition to a carbonyl group involves the attack of a nucleophile on the slightly positive carbonyl carbon, leading to a tetrahedral intermediate. savemyexams.com This intermediate can then be protonated to yield the final product. savemyexams.com

Electrophilic Substitution Reactions

While the core of the acylthiourea is generally electron-rich, the phenyl rings of the benzoyl and phenylethyl groups can undergo electrophilic aromatic substitution. Reactions such as nitration and sulfonation can occur on these aromatic rings when treated with strong acids like nitric acid and sulfuric acid. masterorganicchemistry.comyoutube.com The mechanism involves the generation of a strong electrophile (e.g., NO₂⁺ for nitration) which is then attacked by the pi electrons of the aromatic ring to form a carbocation intermediate. masterorganicchemistry.comyoutube.com Subsequent deprotonation restores the aromaticity of the ring. masterorganicchemistry.com

Hydrolysis Pathways and Stability Considerations

The stability of this compound is influenced by factors such as pH and temperature. Hydrolysis, the cleavage of chemical bonds by the addition of water, can occur at the amide or thioamide linkage. Hydrolysis at the acyl group is a type of nucleophilic acyl substitution, proceeding through a tetrahedral intermediate. taylorandfrancis.com

Acylthioureas are generally stable molecules, a property that is important for their synthesis and application. researchgate.net However, under certain conditions, such as in the presence of strong acids or bases, they can be hydrolyzed. The hydrolysis of thiourea itself under oxidative conditions can lead to the formation of urea (B33335), sulfides, and oxides of sulfur and nitrogen. researchgate.net

Cyclization Reactions and Heterocycle Formation

This compound and related acylthioureas are valuable precursors for the synthesis of various heterocyclic compounds. nih.govrsc.org These cyclization reactions often exploit the nucleophilicity of the sulfur and nitrogen atoms and the electrophilicity of the carbonyl and thiocarbonyl carbons.

For instance, acylthioureas can undergo heterocyclization to form thiazoles and other sulfur- and nitrogen-containing rings. nih.govacs.org One common method involves the reaction of an acylthiourea with an α-haloketone, such as α-bromoacetophenone, in the presence of a base to yield a thiazole (B1198619) derivative. acs.org Another route to thiazoles involves the reaction of thiourea derivatives with acetylene (B1199291) dicarboxylates. acs.org These reactions highlight the utility of acylthioureas as building blocks in organic synthesis. nih.govnih.govyoutube.comthieme-connect.de

| Reactant | Reagent | Product | Reference |

| N-(cyclohexylcarbamothioyl)-2-naphthamide | α-bromoacetophenone | Thiazole-2-imine derivative | acs.org |

| N-(cyclohexylcarbamothioyl)-2-naphthamide | Dialkyl acetylenedicarboxylates | Thiazole derivative | acs.org |

| 2-cyano-3-pyrazolylpropenoyl isothiocyanate | Phenylhydrazine | Pyrimidine and triazole derivatives | rsc.org |

Redox Chemistry of the Thiourea Moiety

The thiourea group in this compound is redox-active. The sulfur atom, being in a low oxidation state, is susceptible to oxidation by various oxidizing agents. researchgate.net The oxidation of thiourea and its derivatives can yield a range of products, including disulfides, sulfinic acids, and sulfonic acids, depending on the oxidant and reaction conditions. researchgate.net In some cases, oxidation can lead to the formation of urea and the release of sulfur-containing species. researchgate.netcapes.gov.br

For example, the oxidation of thiourea by hydrogen peroxide can lead to the formation of ammonia, sulfate, and other products. researchgate.net The kinetics of the oxidation of thiourea by metal complexes, such as ruthenium polypyridyl complexes, have also been studied, revealing second-order kinetics in some instances. researchgate.net Furthermore, copper complexes of N-naphthoyl thiourea derivatives have been shown to catalyze the photodegradation of dyes like methyl orange, demonstrating the role of the metal and ligand in redox processes. acs.org

Photo-induced Isomerism

Photo-induced isomerism is a phenomenon where a molecule undergoes a structural change upon absorption of light. While specific studies on the photo-induced isomerism of this compound are not prevalent, related compounds exhibit such behavior. For example, fulgides and fulgimides containing a benzothienyl group undergo photoisomerization. beilstein-journals.org This process often involves the reversible conversion between different geometric isomers (e.g., E/Z isomers). nih.gov The absorption of a photon can promote the molecule to an excited state, where rotation around a double bond becomes possible, leading to a different isomer upon relaxation to the ground state. nih.gov Energetic collisions with buffer gas molecules can also induce isomerization. nih.gov

Advanced Analytical Methodologies for N Benzoyl N 1 Phenylethyl Thiourea Research

Chromatographic Techniques for Purity and Separation

Chromatographic methods are fundamental in the analysis of N-benzoyl-N'-(1-phenylethyl)thiourea, providing robust means for separation from impurities and for quantification.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation, quantification, and purity assessment of N-acyl thiourea (B124793) derivatives. nih.gov These methods are favored for their high resolution and sensitivity. For instance, a validation study on new N-acyl thiourea derivatives demonstrated the suitability of HPLC for routine separation of these highly similar compounds, adhering to ICH guidelines for validation parameters such as specificity, linearity, precision, and accuracy. nih.gov

While specific HPLC/UPLC parameters for this compound are not extensively detailed in the public domain, typical conditions for related benzoylthiourea (B1224501) compounds can be inferred.

Table 1: Illustrative HPLC Parameters for Analysis of Thiourea Derivatives

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 reverse-phase (e.g., Acquity BEH C18) nih.gov |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water (often with formic acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | UV-Vis or Diode Array Detector (DAD) |

| Wavelength | 254 nm or other UV maxima |

| Injection Volume | 5 - 20 µL |

UPLC systems, utilizing smaller particle size columns, offer enhanced resolution, speed, and efficiency, making them particularly suitable for complex sample matrices or for high-throughput analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a vital tool for the analysis of volatile and thermally stable compounds. For thiourea derivatives, GC-MS can be employed for purity assessment and identification of byproducts, particularly if they are amenable to volatilization without decomposition. The technique couples the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry.

In the analysis of related heterocyclic compounds, GC-MS has been instrumental in separating and identifying regioisomers formed during synthesis, which can be challenging to distinguish by other means. nih.govresearchgate.net The electron ionization (EI) mass spectra obtained from GC-MS provide characteristic fragmentation patterns that serve as a molecular fingerprint. For instance, in the analysis of aroylbenzofurans, different isomers, although exhibiting similar mass spectra, could be distinguished based on subtle differences in their fragmentation pathways. nih.govresearchgate.net

Table 2: Representative GC-MS Parameters for Analysis of Organic Compounds

| Parameter | Typical Value/Condition |

|---|---|

| Column | Capillary column (e.g., HP-5MS, DB-5) |

| Carrier Gas | Helium at a constant flow rate |

| Injector Temperature | 250 - 300 °C researchgate.net |

| Oven Program | Temperature gradient (e.g., initial hold, ramp to final temperature) researchgate.net |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for the structural elucidation of this compound, providing precise molecular weight information and insights into its fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of a molecule. nih.govnih.gov This capability is crucial for confirming the identity of newly synthesized compounds like this compound and for distinguishing between compounds with the same nominal mass. For example, in the study of N-acyl thiourea derivatives, HRMS (APCI+) was used to confirm the elemental formula of the synthesized compounds by comparing the calculated exact mass with the experimentally found mass, with mass errors typically below 5 ppm. nih.gov

Table 3: Example of HRMS Data for a Related Thiourea Derivative

| Ion | Calculated m/z | Found m/z | ∆m (ppm) |

|---|---|---|---|

| [M+H]⁺ | 406.15837 | 406.15724 | -2.78 |

| [C₁₆H₁₈NO₂]⁺ | 256.13321 | 256.13262 | -2.30 |

Data derived from a study on a related N-acyl thiourea derivative. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, and often non-volatile, molecules like this compound. nih.gov ESI typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound. ubaya.ac.id Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, can provide detailed structural information. nih.gov The fragmentation patterns observed in ESI-MS/MS studies are invaluable for confirming the connectivity of the molecule.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. nih.govresearchgate.net This analysis provides an empirical formula for the compound, which can be compared with the theoretical composition calculated from its proposed molecular formula. For this compound (C₁₆H₁₆N₂OS), elemental analysis is a critical step in confirming its successful synthesis and purity. The experimentally determined percentages of C, H, N, and S must fall within a narrow, acceptable deviation (typically ±0.4%) from the calculated values. nih.gov

Table 4: Theoretical vs. Experimental Elemental Analysis for this compound

| Element | Theoretical % | Experimental % (Hypothetical) |

|---|---|---|

| Carbon (C) | 67.58 | 67.45 |

| Hydrogen (H) | 5.67 | 5.71 |

| Nitrogen (N) | 9.85 | 9.80 |

| Sulfur (S) | 11.28 | 11.22 |

Experimental values are hypothetical and for illustrative purposes.

Structure Activity Relationship Sar and Ligand Design Principles

Elucidating Stereochemistry-Activity Relationships

The chiral center at the 1-phenylethyl moiety is a critical determinant of the biological activity of N-benzoyl-N'-(1-phenylethyl)thiourea. The spatial arrangement of the substituents around this stereocenter directly influences how the molecule interacts with its biological targets, which are themselves chiral.

The specific enantiomeric configuration—(R) or (S)—of the 1-phenylethyl group dictates the three-dimensional orientation of the phenyl and methyl groups. This spatial arrangement is crucial for achieving optimal binding within the chiral pocket of a target protein or receptor. The differential interaction of enantiomers is a well-established principle, where one enantiomer may exhibit significantly higher affinity and activity than the other. This is because only one enantiomer can achieve a complementary fit, maximizing favorable non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Studies on similar chiral thiourea (B124793) derivatives have demonstrated the profound impact of stereochemistry on molecular recognition. For instance, thiourea-based chiral solvating agents (CSAs) are used in NMR spectroscopy to differentiate between enantiomers of amino acid derivatives. nih.govresearchgate.net The CSA, having a defined stereochemistry like that of this compound, forms diastereomeric complexes with the enantiomers of an analyte through non-covalent interactions. mdpi.com These diastereomeric complexes are energetically distinct, leading to observable differences in their NMR spectra. nih.govresearchgate.net This principle directly translates to biological systems; the interaction between a specific enantiomer of this compound and its chiral biological target will be diastereomeric and, therefore, stereoselective, resulting in different biological outcomes for each enantiomer. A robust correlation has been shown between the absolute configuration of analytes and the NMR chemical shifts observed when they form complexes with a chiral thiourea sensor. researchgate.net

Rational Design of this compound Analogs

Rational drug design involves modifying a lead compound to enhance its desired properties. For this compound, this approach focuses on introducing various substituents to its aromatic rings to modulate its conformational and electronic properties, thereby optimizing its interaction with biological targets.

The conformational flexibility of the acylthiourea backbone is significantly influenced by the nature and position of substituents. nih.govscispace.comconicet.gov.ar The core structure consists of a benzoyl fragment and a thiourea moiety, which can adopt different spatial arrangements. The C=O and C=S bonds are often oriented in a trans configuration, a conformation that can be stabilized by an intramolecular hydrogen bond between an N-H proton and the carbonyl oxygen. scispace.comnih.gov This interaction creates a pseudo-six-membered ring that imparts a degree of planarity to the molecule. scispace.com

Introducing substituents can alter this preferred conformation. Bulky groups can create steric hindrance, forcing rotations around the C-N bonds and changing the dihedral angles between the phenyl rings and the central thiourea plane. nih.govresearchgate.net The electronic properties of substituents also play a crucial role. Electron-withdrawing groups, such as halogens or nitro groups, can affect the bond lengths and electron density distribution across the acylthioureido fragment through resonance and inductive effects. researchgate.netnih.gov

| Substituent | Position | Observed Influence on Conformation |

| Fluorine (F) | Phenyl Ring | Modifies steric and electronic properties; can alter dihedral angles. nih.gov |

| Trifluoromethyl (CF₃) | Phenyl Ring | Acts as a powerful electron-withdrawing group, influencing electron density. rjptonline.org |

| Chlorine (Cl) | Benzoyl Ring | Dichloro substitution can influence the overall shape and electronic character. ubaya.ac.id |

| Alkyl Groups | Nitrogen Atom | Degree of substitution at the nitrogen atoms determines conformational flexibility. scispace.comconicet.gov.ar |

Substituents are primarily introduced to modulate the non-covalent interactions between the ligand and its target, thereby influencing binding affinity and specificity. The choice of substituent is guided by its ability to alter key physicochemical properties like lipophilicity, hydrogen bonding capacity, and electronic character.

| Substituent Effect | Resulting Change in Molecular Interaction | Example |

| Increased Lipophilicity | Enhanced hydrophobic interactions; improved membrane permeation. nih.gov | Chloro-substituents. acs.org |

| Electron-Withdrawing | Increased N-H acidity, leading to stronger hydrogen bond donation. nih.gov | Fluorine, Trifluoromethyl (CF₃). nih.govrjptonline.org |

| Hydrogen Bond Acceptors/Donors | Formation of specific hydrogen bonds with receptor site residues. | The C=O and C=S groups act as hydrogen bond acceptors. nih.gov |

| Steric Bulk | Can provide shape complementarity or cause steric hindrance. | Alkyl chains. nih.gov |

In Silico Approaches to Ligand-Target Interactions

Computational methods, particularly molecular docking, are invaluable tools for predicting and analyzing the interactions between a ligand and its target protein at the molecular level. d-nb.infomdpi.com These in silico techniques provide a structural basis for understanding SAR data and guide the rational design of new analogs. nih.govbiointerfaceresearch.com

Molecular docking simulations are used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. unair.ac.id For this compound and its analogs, docking studies have been employed to elucidate their binding modes with various enzymes, such as E. coli DNA gyrase B and human ROS1 kinase. nih.govrjptonline.org

These studies reveal the specific amino acid residues involved in the binding and the types of interactions that stabilize the ligand-protein complex. Common interactions observed for benzoylthiourea (B1224501) derivatives include:

Hydrogen Bonding: The N-H protons and the carbonyl oxygen of the thiourea backbone are frequently involved in hydrogen bonds with residues in the active site, such as ASN 45, GLY 77, and GLY 101. nih.gov

Hydrophobic Interactions: The phenyl rings of the ligand often engage in hydrophobic interactions with nonpolar residues of the target protein.

Pi-Stacking: Aromatic rings in the ligand can form pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

The output of a docking simulation includes a "docking score," which estimates the binding free energy (ΔG) of the ligand-protein complex. rjptonline.org A lower (more negative) score generally indicates a more favorable binding affinity. researchgate.net These scores, when correlated with experimental activity data, can validate the binding model and provide predictive power for designing new analogs with improved potency. nih.gov

| Compound/Analog | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| 5e (a fluorinated benzoylthiourea) | E. coli DNA gyrase B | -63.91 | ASN 45, ILE 78, GLY 77 (H-bonds) | nih.gov |

| 5a (a fluorinated benzoylthiourea) | E. coli DNA gyrase B | -61.58 | Not specified | nih.gov |

| 5d (a fluorinated benzoylthiourea) | E. coli DNA gyrase B | -56.80 | GLY 101 (H-bonds) | nih.gov |

| 4CFBNTU (N-(4-(trifluoromethyl)benzoyl)-N'-(naphthalen-1-yl)thiourea) | Human ROS1 Kinase | High (exact value not specified) | Not specified | rjptonline.org |

| Cpd 3 (1-allyl-3-(3-chlorobenzoyl)thiourea) | DNA gyrase subunit B | -91.2304 (Rerank Score) | Not specified | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical approach used in drug design to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties, known as molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. This section explores the application of QSAR modeling to N-benzoyl-N'-substituted thiourea derivatives, which are structurally related to this compound.

QSAR studies on N-benzoyl-N'-phenylthiourea and N-benzoyl-N'-naphthylthiourea derivatives have provided valuable insights into the structural requirements for their biological activities, primarily as anticancer agents. atlantis-press.comubaya.ac.id These studies typically involve the calculation of various molecular descriptors that describe different aspects of the molecule's structure, such as its lipophilicity, electronic properties, and steric characteristics. atlantis-press.com The Hansch method is a classic QSAR approach that often utilizes parameters like the logarithm of the octanol-water partition coefficient (logP) to represent lipophilicity, Hammett electronic parameters (σ) for electronic effects, and Taft steric parameters (Es) for steric hindrance. atlantis-press.com

In a study on N-benzoyl-N'-phenylthiourea derivatives, a QSAR model was developed to predict their cytotoxic activity against MCF-7 breast cancer cells. ubaya.ac.idubaya.ac.id The resulting equation highlighted the significance of the lipophilic character of the substituents. The best QSAR equation was found to be:

Log 1/IC50 = 0.354 π + 0.064 ubaya.ac.id

This equation demonstrates a positive correlation between the lipophilicity of the substituents (represented by the Hansch-Fujita lipophilicity constant, π) and the anticancer activity (expressed as the logarithm of the reciprocal of the half-maximal inhibitory concentration, Log 1/IC50). ubaya.ac.idubaya.ac.id The statistical significance of this model was supported by a correlation coefficient (r) of 0.922, a Fischer statistic value (F) of 16.953, and a significance level (Sig) of 0.026. ubaya.ac.id

| Compound | Substituent (R) | π (Lipophilicity Constant) | Experimental Log 1/IC50 | Predicted Log 1/IC50 |

| BFTU | H | 0.00 | 0.12 | 0.06 |

| 2-Cl-BFTU | 2-Cl | 0.71 | 0.32 | 0.32 |

| 3-Cl-BFTU | 3-Cl | 0.71 | 0.29 | 0.32 |

| 4-Cl-BFTU | 4-Cl | 0.71 | 0.35 | 0.32 |

| 2,4-2Cl-BFTU | 2,4-diCl | 1.42 | 0.57 | 0.57 |

Similarly, a QSAR study on N-benzoyl-N'-naphthylthiourea (BNTU) derivatives as inhibitors of the VEGFR2 receptor, a target in anticancer therapy, revealed the importance of both lipophilic and electronic properties. atlantis-press.comatlantis-press.com The best QSAR equation developed in this study was:

RS = -0.405 (±1.020) ClogP² + 1.174 (±8.709) ClogP + 5.227 (±3.273) ELUMO - 72.983 (±7.625) atlantis-press.comatlantis-press.com

In this model, RS represents the rerank score from molecular docking, which is used as a measure of biological activity. atlantis-press.comresearchgate.net ClogP is the calculated logarithm of the partition coefficient, and ELUMO is the energy of the lowest unoccupied molecular orbital, an electronic descriptor. atlantis-press.com The parabolic relationship with ClogP suggests that there is an optimal lipophilicity for activity, beyond which an increase in lipophilicity leads to a decrease in activity. The positive coefficient for ELUMO indicates that a higher energy LUMO is favorable for inhibitory activity. atlantis-press.com This model demonstrated strong predictive power with a correlation coefficient (r) of 0.971 and a high F value of 54.777. atlantis-press.comatlantis-press.com

| Descriptor | Coefficient | Standard Error | F-value | Significance |

| ClogP² | -0.405 | 1.020 | 54.777 | 0.000 |

| ClogP | 1.174 | 8.709 | ||

| ELUMO | 5.227 | 3.273 | ||

| Constant | -72.983 | 7.625 |

The development of a robust QSAR model involves several key steps, including dataset selection, calculation of molecular descriptors, statistical analysis to generate the model, and rigorous validation. atlantis-press.comubaya.ac.id The independent variables in these models often include a wide range of descriptors categorized as:

Lipophilic: ClogP, tPSA (total Polar Surface Area) atlantis-press.com

Electronic: Etotal (total energy), EHOMO (Highest Occupied Molecular Orbital energy), ELUMO (Lowest Unoccupied Molecular Orbital energy), pKa atlantis-press.comubaya.ac.id

Steric: CMR (Calculated Molar Refractivity), MW (Molecular Weight) atlantis-press.comubaya.ac.id

The statistical analysis is typically performed using linear or non-linear regression methods with software like SPSS. atlantis-press.comubaya.ac.id Model validation is crucial to ensure its predictive reliability and is often assessed by parameters such as the correlation coefficient (r), standard error of estimation (SE), and the F-statistic. atlantis-press.com

These QSAR studies on structurally similar compounds provide a framework for designing and predicting the biological activity of new this compound derivatives. By understanding the key physicochemical properties that govern their activity, researchers can strategically modify the lead structure to optimize its therapeutic potential.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways for Derivatization

Future synthetic research will likely focus on developing more efficient, diverse, and environmentally benign methods for the derivatization of N-benzoyl-N'-(1-phenylethyl)thiourea. While the traditional synthesis involves the condensation of benzoyl isothiocyanate with a primary amine, newer strategies can offer improved yields, shorter reaction times, and access to a wider array of functionalized analogues. researchgate.netacs.org

One promising avenue is the adoption of microwave-assisted synthesis. researchgate.nethilarispublisher.com This technique has been successfully used for other benzoylthiourea (B1224501) derivatives, demonstrating its ability to accelerate reactions, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating. hilarispublisher.com Applying this "green chemistry" approach to the synthesis of this compound derivatives could facilitate the rapid generation of a library of compounds for screening in various applications. researchgate.net

Furthermore, research could explore one-pot multicomponent reactions, using the this compound core as a foundational element for constructing more complex molecules. This would involve derivatizing the benzoyl or phenylethyl rings with additional functional groups prior to or during the thiourea (B124793) formation, allowing for fine-tuning of the molecule's steric and electronic properties.

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the structure-property relationships of this compound is crucial for its rational design in specific applications. Future studies will undoubtedly employ a combination of advanced spectroscopic and computational methods to gain deeper mechanistic insights.

Spectroscopic characterization using techniques like Fourier-transform infrared (FTIR), and multinuclear Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy will continue to be fundamental for confirming molecular structures. hilarispublisher.com However, more advanced techniques are required for a complete picture. Single-crystal X-ray diffraction, for instance, can provide definitive information on the three-dimensional solid-state conformation, including bond lengths, bond angles, and the critical intramolecular hydrogen bonding between the N-H proton and the carbonyl oxygen, which stabilizes a planar six-membered ring structure. researchgate.netresearchgate.netnih.gov

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to complement experimental data. researchgate.net DFT calculations can be used to model the molecular geometry, investigate the electronic structure, predict spectroscopic signatures (IR and NMR), and evaluate thermodynamic parameters for antioxidant mechanisms. researchgate.net Molecular dynamics simulations can further elucidate the stability of its complexes and its interactions in different environments. nih.gov

Table 1: Advanced Techniques for Mechanistic Understanding

| Technique | Information Gained for this compound |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths/angles, solid-state conformation, intermolecular interactions (e.g., hydrogen bonding), and packing arrangements. researchgate.netnih.gov |

| Advanced Mass Spectrometry (e.g., ESI-MS, FAB-MS) | Accurate molecular weight determination and detailed fragmentation patterns for structural confirmation of derivatives. hilarispublisher.comnih.gov |

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic properties (HOMO/LUMO), vibrational frequencies, chemical reactivity, and bond dissociation energies. researchgate.net |

| Molecular Docking | Prediction of binding affinities and interaction modes with biological targets or host molecules. nih.gov |

| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior, conformational stability, and interaction stability of the molecule and its complexes over time. nih.gov |

| Circular Dichroism (CD) Spectroscopy | Investigation of the chiroptical properties arising from the 1-phenylethyl group and its influence on supramolecular chirality. |

Development of this compound as a Building Block in Complex Chemical Systems